N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
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Overview
Description
N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the thiazole intermediate with 4-(4-fluorophenyl)piperazine.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another fluorinated compound with different applications.
NH4S and NH4S2: Compounds with similar sulfur content but different structural arrangements.
Uniqueness
N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C21H21FN4O3S2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H21FN4O3S2/c22-16-6-8-18(9-7-16)25-10-12-26(13-11-25)20(27)14-17-15-30-21(23-17)24-31(28,29)19-4-2-1-3-5-19/h1-9,15H,10-14H2,(H,23,24) |
InChI Key |
DMLFZGAPMXCGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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